11,12-De(methylenedioxy)danuphylline
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Overview
Description
Preparation Methods
11,12-De(methylenedioxy)danuphylline is typically isolated from natural sources, specifically from the leaves and stems of Kopsia officinalis . The isolation process involves extraction and purification techniques.
Chemical Reactions Analysis
11,12-De(methylenedioxy)danuphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11,12-De(methylenedioxy)danuphylline has several scientific research applications. It is primarily used in the field of chemistry for studying indole alkaloid compounds . In biology and medicine, it is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities . Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 11,12-De(methylenedioxy)danuphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
11,12-De(methylenedioxy)danuphylline is unique compared to other indole alkaloid compounds due to its specific chemical structure and biological activities . Similar compounds include other indole alkaloids isolated from Kopsia officinalis, such as methyl (2β,11β,12β,19α)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate and (2β,5β)-aspidofractinin-16-ol . These compounds share some structural similarities but differ in their specific chemical properties and biological activities .
Properties
IUPAC Name |
dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMANQXKGUWJXTD-JBJBFBLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014936 |
Source
|
Record name | 11,12-De(methylenedioxy)danuphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888482-17-5 |
Source
|
Record name | 11,12-De(methylenedioxy)danuphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?
A: While the provided research paper focuses on the isolation and structural characterization of this compound [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of this compound.
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